Desacetyl Cefathiamidine is a semi-synthetic derivative of the cephalosporin antibiotic class, specifically designed to enhance antibacterial activity while reducing resistance. It is derived from 7-aminocephalosporanic acid, a common precursor in the synthesis of various beta-lactam antibiotics. Desacetyl Cefathiamidine exhibits broad-spectrum antimicrobial properties, making it a candidate for treating infections caused by both Gram-positive and Gram-negative bacteria.
The compound is synthesized from 7-aminocephalosporanic acid through various chemical modifications. The original source of 7-aminocephalosporanic acid can be traced back to the fermentation products of certain fungi, particularly Cephalosporium acremonium.
Desacetyl Cefathiamidine belongs to the beta-lactam class of antibiotics, specifically categorized under cephalosporins. This classification is based on its structural characteristics, which include a beta-lactam ring that is essential for its antimicrobial activity.
The synthesis of Desacetyl Cefathiamidine typically involves several key steps:
For example, one method described involves using immobilized penicillin acylase to catalyze the acylation of 7-aminocephalosporanic acid with N-bromoacetyl chloride. The reaction conditions typically require a buffered environment at controlled temperatures to optimize yield and purity .
Desacetyl Cefathiamidine maintains the core structure of cephalosporins, characterized by a beta-lactam ring fused to a dihydrothiazine ring. The molecular formula is , and its structural representation includes functional groups that contribute to its biological activity.
Key spectral data for Desacetyl Cefathiamidine may include:
Desacetyl Cefathiamidine can undergo various chemical reactions typical for beta-lactam antibiotics:
The stability of Desacetyl Cefathiamidine in various pH environments has been studied, showing that it retains efficacy at neutral pH but is more susceptible to hydrolysis in acidic conditions .
Desacetyl Cefathiamidine exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking process in peptidoglycan layers of bacterial cell walls.
The binding affinity and inhibitory kinetics are typically evaluated through assays measuring minimum inhibitory concentrations (MIC) against various bacterial strains, demonstrating its effectiveness in disrupting cell wall integrity and leading to cell lysis .
Relevant analyses such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis and formulation processes .
Desacetyl Cefathiamidine is primarily used in:
Recent studies have highlighted its potential role as a lead compound for developing new derivatives aimed at overcoming antibiotic resistance, reflecting ongoing research efforts in pharmaceutical sciences .
Desacetyl Cefathiamidine emerged as a metabolite of the first-generation cephalosporin cefathiamidine, which was discovered in 1974 as part of China’s efforts to develop novel β-lactam antibiotics [3] [6]. Its identification coincided with global cephalosporin research advancements in the 1970s–1980s, a period marked by structural modifications to enhance drug efficacy and pharmacokinetics. Unlike purpose-designed drugs, Desacetyl Cefathiamidine was isolated during metabolic studies of cefathiamidine, revealing its identity as a deacetylated derivative formed via enzymatic hydrolysis in biological systems [9]. This discovery positioned it as both a metabolic byproduct and a subject of standalone pharmaceutical interest.
Table 1: Key Milestones in Cephalosporin and Desacetyl Cefathiamidine Research
Year | Event | Significance |
---|---|---|
1948 | Isolation of cephalosporin C | Foundation of cephalosporin antibiotics |
1974 | Synthesis of cefathiamidine | First-generation cephalosporin with Gram-positive focus |
1980s | Identification of Desacetyl Cefathiamidine | Metabolic derivative characterized |
2021 | Population PK studies in infants | PK modeling in pediatric populations [3] |
Desacetyl Cefathiamidine (C₁₇H₂₆N₄O₅S₂; MW 430.55 g/mol) shares the core cephem structure characteristic of all cephalosporins: a β-lactam ring fused to a six-membered dihydrothiazine ring [4] [7] [9]. Its molecular formula distinguishes it from the parent drug cefathiamidine by the absence of an acetyl group (–COCH₃) at the 3ʹ-position (R2 side chain) [9]. This deacetylation alters physicochemical properties:
Table 2: Structural Comparison of Desacetyl Cefathiamidine and Related Cephalosporins
Compound | Core Structure | R1 Substituent | R2 Substituent | Molecular Weight (g/mol) |
---|---|---|---|---|
Desacetyl Cefathiamidine | Cephem | 2-[N,N’-di(isopropyl)carbamimidoyl]sulfanylacetyl | -CH₂OH | 430.55 [4] [9] |
Cefathiamidine | Cephem | Same as above | -CH₂OCOCH₃ (acetylated) | 472.55 [3] |
Cephalexin | Cephem | Phenylglycyl | -CH₃ | 347.39 |
Ceftazidime | Cephem | 2-(2-aminothiazol-4-yl)-2-(carboxypropoxyimino) | Pyridinium | 546.58 |
Desacetyl Cefathiamidine’s significance extends beyond its role as a metabolite:
Table 3: Research Applications of Desacetyl Cefathiamidine
Research Area | Findings | Implication |
---|---|---|
Antibiotic Synergy | 4-fold MIC reduction vs. MSSA with sulbactam [9] | Potentiates efficacy against Gram-positive pathogens |
Enzymatic Degradation | Susceptible to Class A β-lactamases | Guides combinatorial therapy approaches |
Pharmacokinetic Modeling | Renal clearance correlates with augmented renal function in infants [3] | Informs pediatric dose optimization paradigms |
Chemical Synthesis | R2 modifications yield analogs with improved serum half-life | Template for next-gen cephalosporins |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1